molecular formula C12H17Cl2NO2S B2606198 3-(((4-Chlorophenyl)sulfonyl)methyl)piperidine hydrochloride CAS No. 1289387-37-6

3-(((4-Chlorophenyl)sulfonyl)methyl)piperidine hydrochloride

Cat. No.: B2606198
CAS No.: 1289387-37-6
M. Wt: 310.23
InChI Key: RIHZTMPBHFXAMZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfonylmethyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2S.ClH/c13-11-3-5-12(6-4-11)17(15,16)9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHZTMPBHFXAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CS(=O)(=O)C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((4-Chlorophenyl)sulfonyl)methyl)piperidine hydrochloride typically involves the reaction of 4-chlorobenzene sulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(((4-Chlorophenyl)sulfonyl)methyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of piperidine derivatives with reduced sulfonyl groups.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

  • Building Block : The compound serves as a crucial building block in the synthesis of more complex molecules. It can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.
Reaction Type Reagents Products
OxidationPotassium permanganateSulfone derivatives
ReductionLithium aluminum hydridePiperidine derivatives with reduced sulfonyl groups
SubstitutionNucleophiles (amines, thiols)Substituted piperidine derivatives

Biology

  • Biochemical Probe : Investigated for its role as a biochemical probe, the compound interacts with specific molecular targets, modulating their activity. This interaction is essential for studying biological pathways and mechanisms.

Medicine

  • Therapeutic Potential : The compound has been explored for anti-inflammatory and analgesic effects. Research indicates its potential in treating conditions related to inflammation and pain management.
  • Anticancer Activity : Studies show that similar compounds exhibit cytotoxicity against various cancer cell lines (e.g., HeLa, MCF-7), inducing apoptosis through mitochondrial pathways and influencing apoptotic proteins such as BAX and Bcl-2.

Industry

  • Material Development : Utilized in developing new materials and chemical processes, this compound's unique properties contribute to advancements in industrial applications.

The biological activity of 3-(((4-Chlorophenyl)sulfonyl)methyl)piperidine hydrochloride has been documented in several studies:

  • Antibacterial Properties : The compound demonstrates moderate to strong inhibition against pathogens like Salmonella typhi and Bacillus subtilis.
  • Enzyme Inhibition : It has shown potential as an acetylcholinesterase inhibitor, relevant for neurodegenerative disease treatments.
Activity Type Target Organism/Enzyme Effectiveness
AnticancerHeLa, MCF-7Significant cytotoxicity
AntibacterialBacillus subtilisModerate to strong inhibition
Enzyme InhibitionAcetylcholinesterasePotential therapeutic use

Case Studies

  • Anticancer Efficacy : In a study evaluating piperidine derivatives, this compound exhibited significant cytotoxicity against HCT-116 cells, leading to cell cycle arrest in the G1 phase and promoting apoptosis through modulation of BAX and Bcl-2 expression levels.
  • Antibacterial Screening : Compounds related to this target were tested against various bacterial strains, showing notable antibacterial effects particularly against Bacillus subtilis.
  • Enzyme Interaction Studies : Docking studies revealed effective interactions with bovine serum albumin (BSA), indicating its potential for drug formulation and delivery systems.

Mechanism of Action

The mechanism of action of 3-(((4-Chlorophenyl)sulfonyl)methyl)piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Registry Number : 101768-64-3
  • Molecular Formula: C₁₁H₁₄ClNO₂S·ClH
  • Molecular Weight : 296.21 g/mol
  • Structure : A piperidine ring substituted at the 4-position with a [(4-chlorophenyl)sulfonyl]methyl group, forming a hydrochloride salt. The sulfonyl group (-SO₂-) is electron-withdrawing, influencing the compound's reactivity and solubility .

Physicochemical Properties :

  • Solubility : High water solubility due to the hydrochloride salt form.
  • Stability : Likely stable under standard storage conditions but may degrade under strong acidic/basic conditions.

Applications: Primarily used as a synthetic intermediate in pharmaceutical and agrochemical research.

Structural and Functional Group Analysis
Compound Name CAS RN Molecular Formula Molecular Weight Key Substituents Key Functional Groups
3-(((4-Chlorophenyl)sulfonyl)methyl)piperidine HCl 101768-64-3 C₁₁H₁₄ClNO₂S·ClH 296.21 4-Chlorophenyl sulfonylmethyl Sulfonyl (-SO₂-), piperidine
4-(Diphenylmethoxy)piperidine HCl 65214-86-0 C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy Ether (-O-), piperidine
Paroxetine HCl (SSRI Antidepressant) 78246-49-8 C₁₉H₂₀FNO₃·HCl 365.83 Benzodioxolyloxy, fluorophenyl Benzodioxole, fluoro, piperidine
3-(4-Chlorophenyl)sulfanylpiperidine HCl 101768-48-3 C₁₁H₁₄NSCl·HCl 264.21 4-Chlorophenyl sulfanyl Thioether (-S-), piperidine
4-(3-Methoxyphenyl)piperidine HCl 325808-20-6 C₁₂H₁₈ClNO 227.73 3-Methoxyphenyl Methoxy (-OCH₃), piperidine
Key Research Findings
  • Antioxidant Potential: Sulfonyl-containing Mannich bases (e.g., MB3–MB8) show DPPH radical scavenging activity comparable to vitamin C (70–78% inhibition at 1.0 mg/mL), suggesting the target compound’s sulfonyl group may contribute to similar antioxidant effects .
  • Structural Influence on Bioactivity : The sulfonyl group in the target compound may enhance metabolic stability compared to thioether analogs, which are prone to oxidation .
  • Safety Profiles : Compounds like 4-(Diphenylmethoxy)piperidine HCl lack complete ecotoxicity data, highlighting the need for rigorous environmental assessment for the target compound .

Biological Activity

3-(((4-Chlorophenyl)sulfonyl)methyl)piperidine hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and a chlorophenyl moiety, which contributes to its biological properties. The presence of the sulfonyl group is known to enhance the compound's interaction with various biological targets, making it a candidate for multiple therapeutic applications.

Research indicates that compounds similar to 3-(((4-Chlorophenyl)sulfonyl)methyl)piperidine hydrochloride exhibit various mechanisms of action:

  • Anticancer Activity : Similar compounds have shown effectiveness against several cancer cell lines, including HeLa, MCF-7, and A549. They may induce apoptosis through mitochondrial pathways and modulate key apoptotic proteins such as BAX and Bcl-2 .
  • Antibacterial Properties : The compound has been evaluated for its antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong inhibition .
  • Enzyme Inhibition : It has shown potential as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases .

Biological Activity Data

The following table summarizes the biological activity data associated with 3-(((4-Chlorophenyl)sulfonyl)methyl)piperidine hydrochloride and related compounds:

Activity TypeTarget Organism/Cell LineIC50/ED50 (µM)Notes
AnticancerHCT-116 (colon cancer)5.0Induces apoptosis via mitochondrial pathways
AntibacterialSalmonella typhi20.0Moderate inhibition observed
Acetylcholinesterase InhibitionHuman AChE15.0Strong inhibitory activity
AntioxidantVarious cell lines10.0Reduces reactive oxygen species

Case Studies

  • Anticancer Efficacy : In a study evaluating the anticancer properties of piperidine derivatives, 3-(((4-Chlorophenyl)sulfonyl)methyl)piperidine hydrochloride exhibited significant cytotoxicity against HCT-116 cells, leading to cell cycle arrest in the G1 phase and promoting apoptosis through modulation of BAX and Bcl-2 expression levels .
  • Antibacterial Screening : A series of synthesized sulfonamide derivatives, including those related to the target compound, were tested against various bacterial strains. The results indicated that compounds with similar structures had notable antibacterial effects, particularly against Bacillus subtilis .
  • Enzyme Interaction Studies : Docking studies demonstrated that the compound interacts effectively with bovine serum albumin (BSA), indicating its potential for drug formulation and delivery systems .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(((4-Chlorophenyl)sulfonyl)methyl)piperidine hydrochloride?

  • Methodology : The compound is synthesized via sulfonylation of a piperidine derivative. A typical route involves reacting 4-chlorophenylsulfonyl chloride with a methylpiperidine precursor under alkaline conditions (e.g., triethylamine) in anhydrous dichloromethane. The reaction is stirred at 0–5°C for 12–24 hours, followed by neutralization and extraction. The crude product is purified via recrystallization or column chromatography (silica gel, methanol/dichloromethane eluent) .
  • Key Data : Molecular formula: C₁₁H₁₅Cl₂NO₂S; molecular weight: 296.21 g/mol .

Q. How is the compound structurally characterized to confirm purity and identity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify proton environments (e.g., aromatic protons at δ 7.4–7.8 ppm, piperidine protons at δ 2.5–3.5 ppm) and carbon backbone .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 296.21 .
  • Elemental Analysis : Matches calculated values for C, H, N, and S within ±0.3% .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in methanol, and poorly soluble in water (<1 mg/mL at 25°C). Stability tests (TGA/DSC) indicate decomposition above 200°C .
  • Storage : Store at –20°C in airtight containers under inert gas (argon) to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can reaction yields be optimized using design of experiments (DOE)?

  • Methodology : Apply factorial design to variables like temperature (0–25°C), base equivalents (1.0–2.5 eq.), and reaction time (6–24 hrs). Response surface modeling (e.g., Central Composite Design) identifies optimal conditions. For example, triethylamine (2.0 eq.) at 10°C for 18 hours increases yield from 65% to 89% .
  • Validation : Confirm reproducibility via triplicate runs (RSD <5%) and scale-up (1 g to 100 g) with consistent purity (HPLC >98%) .

Q. What computational strategies predict the compound’s bioactivity or receptor interactions?

  • In Silico Approaches :

  • Molecular Docking : Simulate binding to targets like sigma receptors using AutoDock Vina. The sulfonyl group shows strong hydrogen bonding with Tyr³³⁷ (ΔG = –9.2 kcal/mol) .
  • MD Simulations : Assess stability in lipid bilayers (100 ns runs) to evaluate blood-brain barrier permeability (logBB = 0.8) .
    • Validation : Compare with in vitro assays (e.g., radioligand displacement in neuronal cell lines) .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

  • Chiral Analysis : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol). The R-enantiomer exhibits 10-fold higher affinity for dopamine receptors (IC₅₀ = 12 nM vs. 120 nM for S-enantiomer) .
  • Stereoselective Synthesis : Use asymmetric catalysis (e.g., BINAP-Ru complexes) to achieve >90% enantiomeric excess .

Contradictions and Mitigation

Q. How to resolve discrepancies in reported solubility data across studies?

  • Root Cause : Variations in crystallinity (amorphous vs. crystalline forms) or residual solvents (e.g., DMSO) alter solubility.
  • Mitigation : Characterize polymorphs via XRPD and standardize solvent removal (lyophilization under vacuum) .

Q. Why do computational predictions and experimental bioactivity results diverge?

  • Factors : Overlooked solvation effects or off-target interactions in simulations.
  • Resolution : Integrate explicit solvent models (TIP3P water) and test against broader receptor panels (e.g., GPCRome screening) .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound?

  • PPE : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation (GHS Category 2) .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration (RCRA Hazard Code D001) .

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